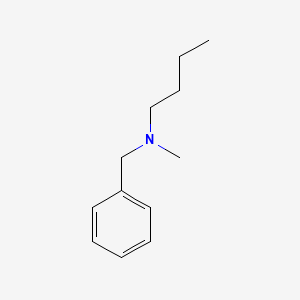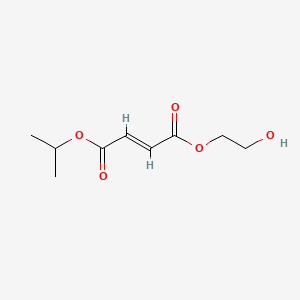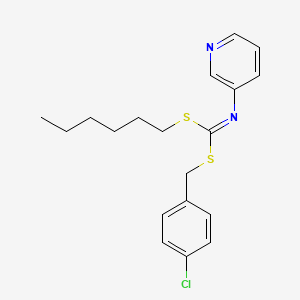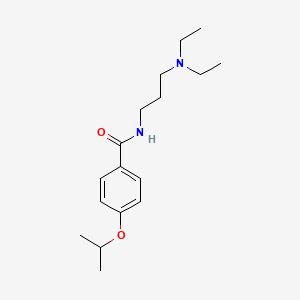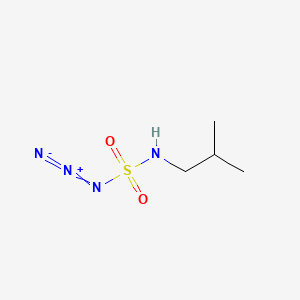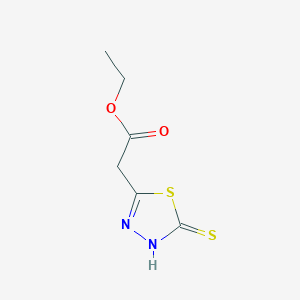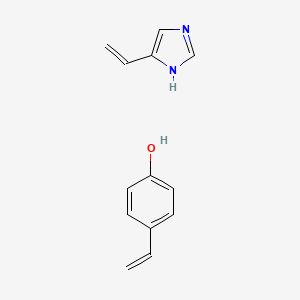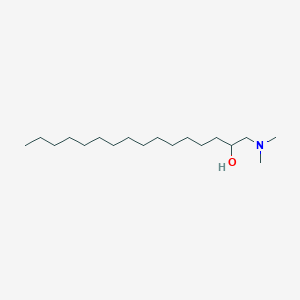
2-Benzyl-5-methylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-methylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by a pyrazolidinone ring substituted with a benzyl group at the 2-position and a methyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methylpyrazolidin-3-one typically involves the reaction of 5-methylpyrazolidin-3-one with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the pyrazolidinone ring attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and acetonitrile, while bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5-methylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazolidinone ring to pyrazolidine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of various substituted pyrazolidinones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Benzyl-5-methylpyrazolidin-3-one has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-methylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylpyrazolidin-3-one: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
2-Benzylpyrazolidin-3-one: Similar structure but without the methyl group at the 5-position, which may affect its reactivity and biological activity.
2-Benzyl-5-phenylpyrazolidin-3-one: Contains a phenyl group instead of a methyl group, potentially altering its chemical properties and applications.
Uniqueness
2-Benzyl-5-methylpyrazolidin-3-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
25292-25-5 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-benzyl-5-methylpyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clave InChI |
HSKUWSWRUKOTLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)N(N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
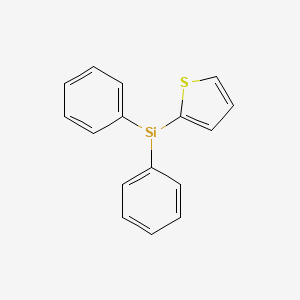
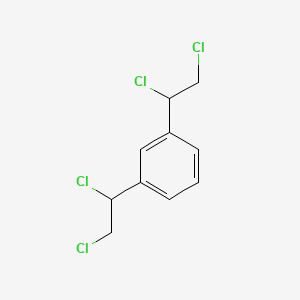
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)
